![molecular formula C8H7F3O3 B2791304 2-Methoxy-4-(trifluoromethoxy)phenol CAS No. 166312-49-8](/img/structure/B2791304.png)
2-Methoxy-4-(trifluoromethoxy)phenol
Overview
Description
“2-Methoxy-4-(trifluoromethoxy)phenol” is an organic chemical compound with the molecular formula C8H7F3O3 . It has a molecular weight of 208.14 .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(trifluoromethoxy)phenol” consists of a phenol group with methoxy and trifluoromethoxy substituents . The exact 3D structure can be computed using specialized software .
Physical And Chemical Properties Analysis
“2-Methoxy-4-(trifluoromethoxy)phenol” is a solid substance . It has a molecular weight of 208.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Mode of Action
It’s worth noting that organofluorine compounds like this often interact with their targets through the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond .
Biochemical Pathways
Organofluorine compounds are often used in the development of pharmaceuticals and agrochemicals due to their unique properties
properties
IUPAC Name |
2-methoxy-4-(trifluoromethoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-13-7-4-5(2-3-6(7)12)14-8(9,10)11/h2-4,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBBFLBBLLBVTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethoxy)phenol |
Synthesis routes and methods
Procedure details
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